Cas no 13327-27-0 (3-methyl-1H-pyridazin-6-one)

3-methyl-1H-pyridazin-6-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-3(2H)-pyridazinone
- 6-Methylpyridazin-3-one
- 6-Methyl-3-pyridazinone
- 6-Methyl-3-pyridazinone
- 6-Methylpyridazin-3(2H)-one
- 6-methylpyridazin-3-ol
- 3-Hydroxy-6-methylpyridazine
- 3-methyl-1H-pyridazin-6-one
- 4-Methyl-5,6-diaza-2,4-cyclohexadien-1-one
- 6-Methyl-2H-pyridazin-3-one
- 6-Methyl-2H-pyridazine-3-one
- NSC 10841
- NSC 17180
- 6Me3OxoPyridaz
- 6-Methyl-3-pyridazone
- 3-pyridazinol, 6-methyl-
- 6-METHYLPYRIDAZIN-3[2H]-ONE
- SPECS AC-907
- SPECS AC-907/25005370
- 3(2H)-Pyridazinone, 6-methyl-
- 6-methyl-2,3-dihydropyridazin-3-one
- NSC17180
- 6-methyl-pyridazone-3
- 3-methyl-6-pyridazone
- KSC495M8T
- 6-Methyl-3-hydroxy-pyridazin
- 6-methyl-2h-p
-
- MDL: MFCD00051575
- Inchi: 1S/C5H6N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8)
- InChI Key: QZWIXLPWMGHDDD-UHFFFAOYSA-N
- SMILES: O=C1C([H])=C([H])C(C([H])([H])[H])=NN1[H]
- BRN: 109928
Computed Properties
- Exact Mass: 110.04800
- Monoisotopic Mass: 110.048013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
- Surface Charge: 0
- XLogP3: -0.4
- Tautomer Count: 2
Experimental Properties
- Color/Form: Colorless crystals.
- Density: 1.22
- Melting Point: 142.0 to 146.0 deg-C
- Boiling Point: 310.3 °C at 760 mmHg
- Flash Point: 141.5℃
- Refractive Index: 1.576
- PSA: 45.75000
- LogP: 0.07830
- Solubility: Not determined
3-methyl-1H-pyridazin-6-one Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Safety Term:S26;S36
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
3-methyl-1H-pyridazin-6-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-methyl-1H-pyridazin-6-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM102251-100g |
6-methylpyridazin-3-ol |
13327-27-0 | 97% | 100g |
$*** | 2023-03-31 | |
Chemenu | CM102251-10g |
6-methylpyridazin-3-ol |
13327-27-0 | 97% | 10g |
$96 | 2022-09-03 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01262-25g |
3-methyl-1H-pyridazin-6-one |
13327-27-0 | 97% | 25g |
¥264 | 2023-09-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14471-25g |
6-Methyl-3(2H)-pyridazinone, 98% |
13327-27-0 | 98% | 25g |
¥6295.00 | 2023-03-09 | |
Life Chemicals | F3308-2941-0.5g |
6-methyl-2,3-dihydropyridazin-3-one |
13327-27-0 | 95%+ | 0.5g |
$19.0 | 2023-09-06 | |
Enamine | EN300-66328-0.5g |
6-methyl-2,3-dihydropyridazin-3-one |
13327-27-0 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
TRC | M327060-25g |
6-\u200bMethyl-\u200b3-\u200bpyridazinone |
13327-27-0 | 25g |
$ 400.00 | 2022-06-04 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY014239-5g |
6-Methyl-3(2H)-pyridazinone |
13327-27-0 | ≥98% | 5g |
¥47.0 | 2023-09-15 | |
Life Chemicals | F1967-1185-0.5g |
6-methylpyridazin-3-ol |
13327-27-0 | 95%+ | 0.5g |
$19.0 | 2023-09-06 | |
Life Chemicals | F1967-1185-2.5g |
6-methylpyridazin-3-ol |
13327-27-0 | 95%+ | 2.5g |
$40.0 | 2023-09-06 |
3-methyl-1H-pyridazin-6-one Related Literature
-
1. 1,3-Dipolar character of six-membered aromatic rings. Part X. Pyridazine and benzopyridazine betainesNicholas Dennis,Alan R. Katritzky,Muthyala Ramaiah J. Chem. Soc. Perkin Trans. 1 1975 1506
-
Jia-Yue Chen,Yao-Bing Huang,Bin Hu,Ke-Ming Li,Ji-Long Zhang,Xuan Zhang,Xia-Yun Yan,Qiang Lu Green Chem. 2023 25 2672
-
3. Synthesis of thyroid hormone analogues. Part 3. Iodonium salt approaches to SK&F L-94901Deirdre M. B. Hickey,Paul D. Leeson,Riccardo Novelli,Virendra P. Shah,Brian E. Burpitt,Lynne P. Crawford,Bryan J. Davies,Michael B. Mitchell,Kirit D. Pancholi,David Tuddenham,Norman J. Lewis,Clare O'Farrell J. Chem. Soc. Perkin Trans. 1 1988 3103
-
4. Pyridazines. Part IV. Action of Grignard reagents on 6-methyl- and 4,5-dihydro-6-α-styryl-pyridazin-3(2H)-onesF. G. Baddar,M. H. Nosseir,N. L. Doss,N. N. Messiha J. Chem. Soc. Perkin Trans. 1 1972 1091
-
Ingrid Allart-Simon,Aurélie Moniot,Nicolo Bisi,Miguel Ponce-Vargas,Sandra Audonnet,Marie Laronze-Cochard,Janos Sapi,Eric Hénon,Frédéric Velard,Stéphane Gérard RSC Med. Chem. 2021 12 584
-
Anna Albrecht,Jacek Koszuk,Micha? Kobuciński,Tomasz Janecki Org. Biomol. Chem. 2008 6 1197
-
7. Ring expansion and photochemical ring contraction reactions of tetrahydropyridazinonesSeyhan N. E?e,Marjorie L. C. Carter,Daniel F. Ortwine,Shang-Shing P. Chou,Joel F. Richman J. Chem. Soc. Perkin Trans. 1 1977 1252
Additional information on 3-methyl-1H-pyridazin-6-one
Introduction to 3-methyl-1H-pyridazin-6-one (CAS No. 13327-27-0)
3-methyl-1H-pyridazin-6-one, identified by its Chemical Abstracts Service (CAS) number 13327-27-0, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a methyl group at the 3-position and a carbonyl group at the 6-position imparts unique chemical and biological properties, making it a versatile scaffold for drug discovery and development.
The structural features of 3-methyl-1H-pyridazin-6-one contribute to its potential as an intermediate in synthesizing various pharmacologically active molecules. Pyridazine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in exploring the therapeutic potential of 3-methyl-1H-pyridazin-6-one and its derivatives. Researchers have been particularly focused on its role in developing novel treatments for chronic diseases. For instance, studies have demonstrated its efficacy in inhibiting certain kinases and enzymes involved in cancer progression. Additionally, the compound has shown promise in preclinical models for treating inflammatory disorders by modulating immune responses.
The synthesis of 3-methyl-1H-pyridazin-6-one involves well-established organic reactions, including condensation and cyclization processes. The compound can be derived from readily available starting materials, making it economically viable for large-scale production. Advances in synthetic methodologies have enabled the introduction of various functional groups at specific positions on the pyridazine ring, enhancing its pharmacological profile.
One of the most compelling aspects of 3-methyl-1H-pyridazin-6-one is its potential as a lead compound for drug development. By leveraging structure-activity relationship (SAR) studies, chemists have been able to modify its core structure to improve potency, selectivity, and pharmacokinetic properties. These modifications have led to the discovery of several novel analogs with enhanced therapeutic effects.
The biological activity of 3-methyl-1H-pyridazin-6-one has been extensively studied in vitro and in vivo. Researchers have identified specific targets such as protein kinases and transcription factors that are modulated by this compound. For example, derivatives of 3-methyl-1H-pyridazin-6-one have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. This mechanism has significant implications for developing anticancer therapies.
Furthermore, the compound has shown promise in treating neurological disorders. Studies suggest that 3-methyl-1H-pyridazin-6-one derivatives can cross the blood-brain barrier and exert neuroprotective effects. This property makes them attractive candidates for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of these compounds to interact with neurotransmitter systems also opens up possibilities for treating mood disorders and cognitive impairments.
The pharmacokinetic profile of 3-methyl-1H-pyridazin-6-one is another area of interest. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its bioavailability and therapeutic efficacy. Computational modeling techniques have been employed to predict how structural modifications will affect these properties, allowing for more efficient drug design.
In conclusion, 3-methyl-1H-pyridazin-6-one (CAS No. 13327-27-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it an excellent scaffold for developing novel drugs targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern medicinal chemistry.
13327-27-0 (3-methyl-1H-pyridazin-6-one) Related Products
- 73619-57-5(6-Methylpyridazin-3-one)
- 933734-91-9(6-Hydroxypyridazine-3-carboxaldehyde)
- 2172252-23-0(2-{3-hydroxy-8-azabicyclo3.2.1octan-3-yl}-2-methylpentanoic acid)
- 1206984-78-2(3-{4-(thiophen-2-yl)oxan-4-ylmethyl}-1-3-(trifluoromethyl)phenylurea)
- 2624416-81-3(Acetamide, 2,2,2-trifluoro-N-[3-fluoro-2-(hydroxymethyl)-4-methoxyphenyl]-)
- 1956384-96-5(Tert-Butyl (4-chloro-3-isopropoxy-5-nitropyridin-2-yl)carbamate)
- 2034501-42-1(3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]urea)
- 625377-18-6(Ethyl 3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate)
- 2137673-10-8(Tert-butyl 4-amino-5-(methylsulfanyl)pent-2-ynoate)
- 2227880-53-5(methyl (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoate)

